Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde
Overview
Description
Dithieno[3,2-b:2’,3’-d]thiophene (DTT) is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials . It is an emerging heterocyclic building block for future organic electronic materials and functional supramolecular chemistry . It has potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and so forth .
Synthesis Analysis
An improved synthesis of DTT and its 2,6- and 3,5-dibromo derivatives has been devised . The synthesis involves three steps starting from thiophene: tetrabromination of thiophene, selective diyne formation at the 2,5-positions of tetrabromo-thiophene, and finally, double cyclization of 2,5-diyne-3,4-diiodo-thiophene catalyzed by CuI/TMEDA through Na2S .Molecular Structure Analysis
DTT is a flat, rigid molecule with a fused trithiophene ring structure . The sulfur atoms in the thiophene ring are alternately arranged, and each adjacent sulfur atom is equidistant . The DTT molecule has strong S-S interactions . The single crystal structure of a DTT derivative presents classical herringbone packing with multiple intermolecular interactions .Chemical Reactions Analysis
DTT has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of a vacant d-orbital in addition to the presence of loosely bound lone pairs of electrons on sulfur atoms . These properties make DTT a valuable scaffold in organic electronics .Physical And Chemical Properties Analysis
DTT is a potent biochemical material and a remarkable entity in organic electronics due to its high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of a vacant d-orbital in addition to the presence of loosely bound lone pairs of electrons on sulfur atoms .Scientific Research Applications
Organic Electronics
- Field : Material Science
- Application : DTT has potential applicability in organic electronics . It has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and presence of vacant d-orbital .
- Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Solar Cells
- Field : Renewable Energy
- Application : DTT can be used in solar cells .
- Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Electrochromic Devices (ECDs)
- Field : Optoelectronics
- Application : DTT can be used in electrochromic devices (ECDs) .
- Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Organic Field Effect Transistors (OFETs)
- Field : Electronics
- Application : DTT can be used in organic field effect transistors (OFETs) .
- Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Organic Limiting Diodes (OLEDs)
- Field : Optoelectronics
- Application : DTT can be used in organic limiting diodes (OLEDs) .
- Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Fluorescent Probes
- Field : Biochemistry
- Application : DTT can be used in fluorescent probes .
- Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Electro-luminescence
- Field : Optoelectronics
- Application : DTT can be used for electro-luminescence .
- Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Organic Thin Film Transistors
- Field : Electronics
- Application : DTT can be used in organic thin film transistors .
- Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Photochromism
Future Directions
DTT has attracted tremendous attention worldwide due to its potential applicability in organic electronics . The recent advancements made on the DTT-based architectures indicate its good application prospects in integrated optoelectronics . Future research could focus on exploring the challenging opportunities related to this privileged building block in both material sciences and functional supramolecular chemistry .
properties
IUPAC Name |
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O2S3/c11-3-5-1-7-9(13-5)10-8(15-7)2-6(4-12)14-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOTUPNBFBPBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC3=C2SC(=C3)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572844 | |
Record name | Bisthieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde | |
CAS RN |
67061-73-8 | |
Record name | Bisthieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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